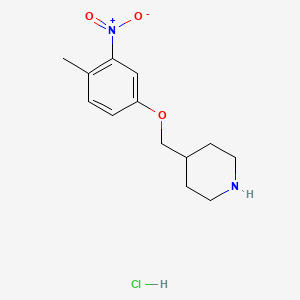

4-((4-Methyl-3-nitrophenoxy)methyl)piperidine hydrochloride

説明

Structural Characterization and Molecular Properties

Molecular Formula and Elemental Composition

4-((4-Methyl-3-nitrophenoxy)methyl)piperidine hydrochloride possesses the molecular formula C₁₃H₁₈N₂O₃·ClH, representing a complex heterocyclic structure with multiple functional groups. The compound exhibits a molecular weight of 286.8 daltons, with the free base form having a molecular weight of 250.29 daltons. The elemental composition reflects the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the organic framework, along with chlorine and an additional hydrogen from the hydrochloride salt formation.

The Chemical Abstracts Service registry number for this compound is 1406180-39-9, and it carries the Molecular Formula Chemical Database identifier MFCD28346177. The purity specification for commercially available samples typically reaches 95 percent, indicating high-quality synthetic preparation. The compound exists as a hydrochloride salt, which significantly affects its physical properties and solubility characteristics compared to the free base form.

Table 1: Molecular Composition Data for 4-((4-Methyl-3-nitrophenoxy)methyl)piperidine hydrochloride

The structural framework consists of a six-membered piperidine ring connected via a methylene bridge to a phenoxy group that bears both methyl and nitro substituents. This arrangement creates a molecule with distinct electronic and steric properties that influence its overall molecular behavior.

Conformational Analysis and 3D Geometry

The conformational behavior of piperidine derivatives follows well-established principles, with the six-membered heterocycle typically adopting chair conformations similar to cyclohexane. For 4-substituted piperidines, the relative conformer energies are nearly identical to those of analogous cyclohexanes, with substituents preferentially occupying equatorial positions to minimize steric interactions. The piperidine ring in 4-((4-Methyl-3-nitrophenoxy)methyl)piperidine hydrochloride maintains the characteristic chair conformation, with the substituted methylene group at the 4-position adopting the thermodynamically favored equatorial orientation.

The conformational preference is influenced by the hybridization state of the carbon atom adjacent to the nitrogen. As demonstrated in related piperidine derivatives, a carbon with sp³ hybridization favors the chair conformer, while sp² hybridization can distort the ring toward a half-chair configuration. In this compound, the 4-position carbon maintains sp³ hybridization, supporting the stable chair conformation.

The phenoxy substituent introduces additional conformational complexity through rotation around the ether linkage and the methylene bridge. The electronic properties of the nitro group at the 3-position and the methyl group at the 4-position of the phenyl ring create specific electronic distributions that influence the preferred orientations of these rotatable bonds. The nitro group, being a strong electron-withdrawing substituent, affects the electron density of the aromatic system and may influence intermolecular interactions in the solid state.

Table 2: Conformational Parameters for Piperidine Ring System

| Conformational Feature | Preferred State | Stabilization Factor |

|---|---|---|

| Ring Conformation | Chair | Minimal steric strain |

| 4-Position Substituent | Equatorial | Reduced 1,3-diaxial interactions |

| Nitrogen Geometry | Tetrahedral | sp³ hybridization |

| Phenoxy Rotation | Variable | Electronic and steric factors |

The three-dimensional geometry of the molecule reflects the interplay between the rigid piperidine framework and the flexible phenoxymethyl substituent. The spatial arrangement allows for potential intramolecular interactions between different functional groups, which may influence the compound's spectroscopic properties and reactivity patterns.

Spectroscopic Identification (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Infrared Spectroscopy Analysis

The infrared spectrum of 4-((4-Methyl-3-nitrophenoxy)methyl)piperidine hydrochloride exhibits characteristic absorption bands corresponding to its diverse functional groups. The nitro group produces distinctive asymmetric and symmetric stretching vibrations, with the asymmetric stretch typically appearing as a strong absorption around 1520-1550 wavenumbers and the symmetric stretch near 1340-1370 wavenumbers. These bands are particularly intense due to the large change in dipole moment during the nitro group vibrations.

The aromatic carbon-carbon stretching vibrations appear in the 1625-1440 wavenumber region, though these may be partially obscured by other absorptions in the fingerprint region. The aromatic carbon-hydrogen stretching occurs in the 3100-3000 wavenumber range with medium to weak intensity. The ether linkage contributes a strong absorption near 1000-1100 wavenumbers due to carbon-oxygen stretching vibrations.

The piperidine ring contributes aliphatic carbon-hydrogen stretching absorptions in the 2990-2850 wavenumber region. The secondary amine functionality of the piperidine ring, when present as the hydrochloride salt, exhibits modified spectroscopic behavior compared to the free base due to protonation effects.

Table 3: Characteristic Infrared Absorption Bands

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Aromatic C-H stretch | 3100-3000 | Medium-Weak | =C-H vibrations |

| Aliphatic C-H stretch | 2990-2850 | Medium-Strong | -C-H vibrations |

| Nitro asymmetric stretch | 1520-1550 | Strong | N-O stretching |

| Aromatic C=C stretch | 1625-1440 | Medium-Weak | Ring vibrations |

| Nitro symmetric stretch | 1340-1370 | Strong | N-O stretching |

| Ether C-O stretch | 1000-1100 | Strong | C-O-C vibrations |

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance characteristics of piperidine derivatives provide detailed structural information about conformational behavior and electronic environments. For 4-substituted piperidines, the chemical shifts of protons depend significantly on their axial or equatorial orientation, with equatorially oriented protons typically appearing at higher frequencies compared to axially oriented protons.

The phenoxy substituent introduces characteristic chemical shifts for protons adjacent to the ether oxygen. Hydrogens on carbon atoms adjacent to ether linkages typically resonate in the 3.4-4.5 parts per million region. The aromatic protons of the substituted phenyl ring exhibit chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating methyl group.

The conformational behavior of related piperidine derivatives demonstrates solvent-dependent effects on nuclear magnetic resonance spectra. In polar solvents, different conformers may become more prevalent, leading to changes in the observed chemical shifts and coupling patterns. The piperidine nitrogen experiences different chemical environments depending on protonation state, with significant chemical shift differences between the free base and hydrochloride salt forms.

Table 4: Expected Nuclear Magnetic Resonance Chemical Shift Ranges

| Proton Environment | Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| Aromatic protons | 7.0-8.0 | Complex multipets |

| Ether methylene | 3.4-4.5 | Complex multiplet |

| Piperidine α-CH₂ | 2.5-3.5 | Complex multiplets |

| Piperidine β-CH₂ | 1.5-2.5 | Complex multiplets |

| Aromatic methyl | 2.0-2.5 | Singlet |

Mass Spectrometry Characteristics

Mass spectrometric analysis of 4-((4-Methyl-3-nitrophenoxy)methyl)piperidine hydrochloride provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at mass-to-charge ratio 286.8 for the hydrochloride salt form, while the free base exhibits a molecular ion at 250.29. The isotopic pattern reflects the natural abundance of carbon-13, nitrogen-15, and other heavy isotopes within the molecular structure.

Fragmentation patterns typically involve cleavage at the methylene bridge connecting the piperidine ring to the phenoxy group. Additional fragmentation may occur through loss of the nitro group or methyl substituent from the aromatic ring. The piperidine ring system generally remains intact during initial fragmentation processes, providing characteristic fragment ions that aid in structural confirmation.

The accurate mass determination requires consideration of isotopic masses rather than nominal integer values. For precise mass calculations, the exact masses of constituent atoms must be employed, such as 1.007825 for hydrogen rather than the simplified value of 1.0.

Isotopic and Stereochemical Considerations

The isotopic composition of 4-((4-Methyl-3-nitrophenoxy)methyl)piperidine hydrochloride follows natural abundance patterns for its constituent elements. Carbon-13 isotopes comprise approximately 1.1 percent of total carbon content, contributing to isotopic peak patterns in mass spectrometry with intensities reflecting the number of carbon atoms in the molecule. Nitrogen-15 isotopes occur at approximately 0.37 percent natural abundance, while oxygen-18 represents about 0.20 percent of oxygen atoms.

The compound lacks inherent stereochemical centers in its standard synthetic form, as the piperidine ring carbons and the methylene bridge do not possess asymmetric substitution patterns. However, the conformational preferences of the piperidine ring create pseudo-asymmetric environments that influence the spatial arrangement of substituents. The chair conformation of the piperidine ring establishes distinct axial and equatorial faces, leading to preferred orientations for the attached phenoxymethyl group.

The nitrogen atom in the piperidine ring adopts tetrahedral geometry with the lone pair occupying a pseudo-axial position. This arrangement influences the electronic properties of the molecule and affects intermolecular interactions in both solution and solid states. The conformational flexibility allows for dynamic exchange between different orientations, though the energy barriers for such processes depend on the specific substitution pattern and molecular environment.

Table 5: Natural Isotopic Abundance for Key Elements

| Element | Major Isotope | Abundance (%) | Minor Isotope | Abundance (%) |

|---|---|---|---|---|

| Carbon | ¹²C | 98.89 | ¹³C | 1.11 |

| Hydrogen | ¹H | 99.98 | ²H | 0.02 |

| Nitrogen | ¹⁴N | 99.63 | ¹⁵N | 0.37 |

| Oxygen | ¹⁶O | 99.76 | ¹⁸O | 0.20 |

| Chlorine | ³⁵Cl | 75.78 | ³⁷Cl | 24.22 |

The stereochemical considerations extend to the preferred conformations of the phenoxy substituent relative to the piperidine ring system. Rotational barriers around the ether linkage and methylene bridge create multiple accessible conformations, each with distinct energy profiles. The electronic effects of the nitro and methyl substituents on the aromatic ring influence these conformational preferences through both steric and electronic mechanisms.

特性

IUPAC Name |

4-[(4-methyl-3-nitrophenoxy)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3.ClH/c1-10-2-3-12(8-13(10)15(16)17)18-9-11-4-6-14-7-5-11;/h2-3,8,11,14H,4-7,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIEOKVWVCJCOEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC2CCNCC2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of the Piperidine Intermediate

The starting point is often a substituted piperidine, such as 4-methylpiperidine or its protected derivatives. The preparation involves:

- Nucleophilic substitution on piperidine ring positions to introduce functional groups or leaving groups.

- Protection of amine groups using protecting groups such as acetyl, benzyl, or tert-butyloxycarbonyl (Boc) to prevent side reactions during subsequent steps.

- Use of suitable bases like sodium carbonate, potassium carbonate, or organic bases to facilitate substitution reactions.

Introduction of the 4-Methyl-3-nitrophenoxy Methyl Group

The key step is the etherification of the piperidine derivative with 4-methyl-3-nitrophenol or its derivatives:

- Reaction Conditions: Typically carried out in polar aprotic solvents such as dimethylformamide (DMF), dimethylacetamide (DMAc), or tetrahydrofuran (THF).

- Base Selection: Alkali metal carbonates (e.g., potassium carbonate) or alkoxides are used to deprotonate the phenol, generating the phenoxide ion, which then attacks a suitable electrophilic center on the piperidine derivative (e.g., a halomethyl group).

- Temperature Control: Reactions are often performed at moderate temperatures (25–80 °C) to optimize reaction rate and minimize side reactions.

Conversion to Hydrochloride Salt

After the formation of the ether-linked compound:

- The free base is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol, isopropanol, or ethyl acetate) to form the hydrochloride salt.

- This step improves the compound's crystallinity, stability, and solubility characteristics for further applications.

Representative Experimental Data and Reaction Conditions

| Step | Reagents/Conditions | Solvents | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Piperidine ring functionalization | 4-methylpiperidine, protecting agent (e.g., Boc) | Dichloromethane (DCM) | 0–25 °C | 85–90 | Protection to prevent amine side reactions |

| Phenol deprotonation and etherification | 4-methyl-3-nitrophenol, K2CO3 or NaH | DMF, THF | 50–80 °C | 75–85 | Phenoxide ion attacks halomethyl piperidine |

| Hydrochloride salt formation | HCl gas or 1N HCl solution | Ethanol, isopropanol | Room temperature | >95 | Salt formation improves purity and handling |

Research Findings and Optimization Notes

- Base and Solvent Effects: The choice of base and solvent critically affects the etherification step. Potassium carbonate in DMF is commonly preferred due to high solubility and effective phenol deprotonation, leading to higher yields and fewer side products.

- Temperature Control: Maintaining moderate temperatures avoids decomposition of sensitive nitro groups and minimizes side reactions such as over-alkylation or polymerization.

- Purification: Crystallization of the hydrochloride salt from alcohol solvents yields a stable, pure product suitable for pharmaceutical or research use.

- Protecting Group Strategy: Use of N-protecting groups during early steps prevents unwanted side reactions and facilitates selective functionalization.

Summary Table of Key Preparation Parameters

| Parameter | Recommended Range/Type | Impact on Synthesis |

|---|---|---|

| Base | Potassium carbonate, sodium hydride | Facilitates phenol deprotonation |

| Solvent | DMF, THF, ethanol | Solubility and reaction rate |

| Temperature | 25–80 °C | Controls reaction kinetics and side reactions |

| Protecting Groups | Boc, benzyl, acetyl | Protect amine functionality |

| Salt Formation | HCl in ethanol or isopropanol | Enhances compound stability and purity |

化学反応の分析

Reduction of the Nitro Group

The nitro group (-NO₂) on the aromatic ring undergoes selective reduction to an amine (-NH₂) under catalytic hydrogenation or chemical reduction conditions.

Key Findings :

-

Catalytic hydrogenation with Pd/C achieves >90% conversion at 25–50°C in ethanol .

-

Reduction intermediates (e.g., nitroso or hydroxylamine) are transient and not isolated.

Nucleophilic Aromatic Substitution

The electron-withdrawing nitro group activates the aromatic ring for nucleophilic substitution at the meta or para positions relative to itself.

| Reaction Conditions | Reagents | Major Product | References |

|---|---|---|---|

| Alkaline hydrolysis | K₂CO₃, H₂O/EtOH, Δ | 4-((3-Hydroxy-4-methylphenoxy)methyl)piperidine | |

| Amination | NH₃, CuCl₂ | 4-((4-Methyl-3-aminophenoxy)methyl)piperidine |

Mechanistic Insight :

-

The nitro group directs nucleophiles to the meta position due to its strong electron-withdrawing effect .

-

Substitution proceeds via a Meisenheimer complex in polar aprotic solvents .

Oxidation of the Piperidine Ring

The piperidine nitrogen can be oxidized to an N-oxide under mild conditions.

| Reaction Conditions | Reagents | Major Product | References |

|---|---|---|---|

| Oxidation | m-CPBA, DCM, 0°C–RT | 4-((4-Methyl-3-nitrophenoxy)methyl)piperidine N-oxide |

Applications :

Acid/Base-Mediated Ether Cleavage

The methylene ether linkage (-OCH₂-) is susceptible to cleavage under strong acidic or basic conditions.

| Reaction Conditions | Reagents | Major Products | References |

|---|---|---|---|

| Acidic cleavage | HBr (48%), reflux | 4-Methyl-3-nitrophenol + Piperidine HCl | |

| Basic hydrolysis | NaOH, H₂O/EtOH, Δ | 4-Methyl-3-nitrophenol + Piperidine |

Notable Observations :

-

Cleavage yields 4-methyl-3-nitrophenol (86–92%) and piperidine derivatives.

Functionalization of the Piperidine Nitrogen

The secondary amine in the piperidine ring undergoes alkylation, acylation, or reductive amination.

Synthetic Utility :

Ring-Opening and Rearrangement Reactions

Under extreme conditions, the piperidine ring undergoes ring-opening or skeletal rearrangements.

| Reaction Conditions | Reagents | Major Products | References |

|---|---|---|---|

| Thermal decomposition | >250°C, vacuum | Aromatic fragments + NH₃/HCl |

科学的研究の応用

4-((4-Methyl-3-nitrophenoxy)methyl)piperidine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in biological studies to investigate the effects of nitro-containing compounds on biological systems.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism by which 4-((4-Methyl-3-nitrophenoxy)methyl)piperidine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The piperidine ring can interact with enzymes and receptors, influencing various biochemical processes.

類似化合物との比較

Key Observations :

- Electron-withdrawing groups (e.g., NO₂, CF₃, Cl) enhance stability and may influence binding affinity in biological systems.

- Halogen substitutions (Cl, F) improve metabolic stability and membrane permeability, as seen in analogs like 4-[(2-Chloro-6-fluorophenyl)methyl]piperidine HCl.

- Salt forms (e.g., hydrochloride) universally improve solubility, critical for drug delivery.

Solubility and Stability

- Limited quantitative data are available for the target compound. However, analogs such as 4-(Diphenylmethoxy)piperidine HCl (MW 303.83) lack documented solubility values, highlighting a common gap in public datasets.

Toxicity and Environmental Impact

- Acute Toxicity: Most compounds, including 4-(Diphenylmethoxy)piperidine HCl, are classified as harmful upon acute exposure, with delayed symptoms noted.

- Environmental Persistence : Data on biodegradability and bioaccumulation are absent for all analogs, underscoring a need for further ecological studies.

Pharmacological and Functional Insights

- Paroxetine HCl (a related piperidine derivative) demonstrates the importance of substituent positioning: its 3,4-methylenedioxy phenoxy group contributes to serotonin reuptake inhibition.

- Nitro-containing analogs (e.g., 4-((2-Nitro-4-(trifluoromethyl)phenoxy)methyl)piperidine HCl) may exhibit enhanced reactivity in redox environments, relevant for prodrug activation.

生物活性

4-((4-Methyl-3-nitrophenoxy)methyl)piperidine hydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique chemical structure, which may influence its interaction with various biological targets, including enzymes and receptors. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 257.72 g/mol

The presence of the nitrophenoxy group is significant as it may enhance lipophilicity and modulate the biological activity of the piperidine moiety.

Biological Activity Overview

Research indicates that piperidine derivatives, including 4-((4-Methyl-3-nitrophenoxy)methyl)piperidine hydrochloride, exhibit a range of biological activities:

- Antimicrobial Activity : Piperidine derivatives have been studied for their antibacterial properties. A recent study highlighted that certain piperidine analogs demonstrated significant efficacy against Mycobacterium tuberculosis, with IC values ranging from 12 to 22 μM .

- Neurotoxicity Studies : In a related context, neurotoxic effects have been observed in compounds structurally similar to piperidines. For instance, analogs were screened for their capacity to induce neurotoxicity via monoamine oxidase (MAO) pathways, suggesting that structural modifications can influence neurotoxic potential .

- Enzyme Inhibition : The compound's interaction with key enzymes such as acetylcholinesterase (AChE) has been documented. Piperidine derivatives have shown promise as dual inhibitors of AChE and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease therapy .

Structure-Activity Relationship (SAR)

The SAR of piperidine derivatives has been extensively studied to optimize their biological activity. Key findings include:

- Substituents on the aromatic ring significantly affect the potency and selectivity of the compound.

- The introduction of electron-withdrawing groups (such as nitro groups) enhances binding affinity for target enzymes.

- Modifications at the piperidine nitrogen position can alter pharmacokinetic properties, influencing bioavailability and metabolic stability .

Case Study 1: Antimycobacterial Activity

A study evaluated several piperidine derivatives for their ability to inhibit MenA, an enzyme critical for the survival of Mycobacterium tuberculosis. The lead compounds exhibited IC values between 13 and 22 μM, demonstrating significant potential for development into new antitubercular agents .

Case Study 2: Neurotoxicity Assessment

In a neurotoxicity assessment involving various piperidine analogs, only specific compounds were found to induce neurotoxic effects through MAO-B activity. This highlights the importance of structural features in determining neurotoxic potential .

Q & A

Basic: What synthetic routes are available for preparing 4-((4-Methyl-3-nitrophenoxy)methyl)piperidine hydrochloride, and what are their key methodological considerations?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a nitrophenoxy precursor (e.g., 4-methyl-3-nitrophenol) with a piperidine derivative (e.g., piperidinylmethyl chloride) in a polar aprotic solvent like dichloromethane under basic conditions (e.g., NaOH or triethylamine). Critical steps include controlling reaction temperature (typically 0–25°C) to minimize side reactions and ensuring anhydrous conditions to prevent hydrolysis of intermediates . Post-synthesis purification via recrystallization or chromatography is essential to achieve high purity (>98%) .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- HPLC/GC-MS : To quantify purity and detect impurities.

- NMR (¹H/¹³C) : For structural confirmation, focusing on the nitrophenoxy methyl group (δ 4.2–4.5 ppm for methylene protons) and piperidine ring protons (δ 1.5–3.0 ppm) .

- FT-IR : To verify functional groups (e.g., nitro group absorption at ~1520 cm⁻¹ and 1350 cm⁻¹) .

- Elemental Analysis : To validate empirical formula (C₁₃H₁₇ClN₂O₃) and rule out hydrate formation .

Basic: What are the recommended storage conditions to ensure compound stability?

Store in airtight, light-resistant containers at 2–8°C in a dry environment to prevent hydrolysis or decomposition. Avoid exposure to strong oxidizers (e.g., peroxides) and moisture, as the nitro group may degrade under humid conditions . Stability tests (e.g., accelerated aging at 40°C/75% RH for 4 weeks) are advised for long-term storage assessments .

Advanced: How can computational modeling optimize the synthesis of derivatives with enhanced bioactivity?

Density Functional Theory (DFT) can predict reaction pathways and transition states for modifying the nitrophenoxy or piperidine moieties. For example:

- Reaction Path Search : Identify energetically favorable routes for introducing substituents (e.g., fluorination at the 4-methyl position) .

- Solvent Effects : Simulate solvent interactions (e.g., DMF vs. THF) to improve yield in SN2 reactions .

- Pharmacophore Mapping : Align derivatives with target receptors (e.g., GPCRs) using molecular docking to prioritize synthesis .

Advanced: How can contradictory data in pharmacological studies (e.g., receptor binding vs. cytotoxicity) be resolved?

Contradictions often arise from assay conditions or impurity interference. Mitigation strategies include:

- Dose-Response Curves : Establish IC₅₀/EC₅₀ values across multiple cell lines (e.g., HEK293 vs. HepG2) to differentiate target-specific effects from nonspecific toxicity .

- Metabolite Profiling : Use LC-MS/MS to identify degradation products (e.g., nitro-reduced intermediates) that may confound results .

- Orthogonal Assays : Validate receptor binding via SPR (surface plasmon resonance) alongside functional assays (e.g., cAMP modulation) .

Advanced: What strategies address the compound’s poor aqueous solubility in in vivo studies?

- Salt Formation : Explore alternative counterions (e.g., mesylate or citrate) to improve solubility .

- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated piperidine) that cleave in physiological conditions .

Advanced: How can reaction engineering improve scalability while minimizing hazardous byproducts?

- Flow Chemistry : Continuous flow reactors reduce nitro group reduction byproducts (e.g., aromatic amines) by controlling residence time and temperature .

- Catalytic Systems : Use Pd/C or Fe nanoparticles to replace stoichiometric reagents (e.g., SnCl₂) in nitro reductions, improving atom economy .

- In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy to detect hazardous intermediates (e.g., nitrophenol derivatives) in real time .

Advanced: What analytical techniques resolve ambiguities in stereochemical outcomes during piperidine functionalization?

- Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IB) .

- X-ray Crystallography : Confirm absolute configuration of crystalline intermediates .

- NOESY NMR : Detect spatial proximity between nitrophenoxy methyl and piperidine protons to infer stereochemistry .

Basic: What safety precautions are critical when handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to avoid inhalation of dust/aerosols .

- Spill Management : Absorb spills with inert material (e.g., vermiculite), seal in containers, and dispose as hazardous waste .

- Emergency Protocols : For skin contact, wash with soap/water; for eye exposure, irrigate for 15+ minutes. Seek medical attention if irritation persists .

Advanced: How can ecological toxicity be assessed for lab waste containing this compound?

- Microtox Assay : Measure luminescence inhibition in Vibrio fischeri to estimate acute aquatic toxicity .

- OECD 301D : Evaluate biodegradability via closed bottle tests over 28 days .

- QSAR Modeling : Predict bioaccumulation potential using logP (estimated ~2.1) and molecular weight (283.7 g/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。